molecular formula C18H19N3O4S B3016668 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide CAS No. 851987-74-1

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

Cat. No. B3016668
M. Wt: 373.43
InChI Key: PWQUBEYVYJACKP-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s known.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions of the reactions, as well as the mechanism.



Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and spectral properties. It could also involve determining the compound’s acidity or basicity, its reactivity with common reagents, and its stereochemistry.


Scientific Research Applications

Synthesis and Characterization

  • A study by Vijaya Raj et al. (2007) involved the synthesis and characterization of benzohydrazide derivatives, including those with structures related to 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide. These compounds were analyzed using analytical and spectral analyses, which is crucial for understanding their chemical properties (Vijaya Raj et al., 2007).

Antimicrobial and Antifungal Applications

  • Benzothiazoles, including compounds structurally similar to 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide, have been reported to possess potent antimicrobial properties. Abbas et al. (2014) demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity, indicating potential applications in combating bacterial and fungal infections (Abbas et al., 2014).

Anti-Inflammatory Applications

  • The compound's potential in anti-inflammatory applications was explored by Rathi et al. (2013), who synthesized benzothiazol-2-ylamino derivatives and evaluated their in-vitro anti-inflammatory activity. Their findings suggest that certain functional groups in these derivatives exhibit significant anti-inflammatory properties (Rathi et al., 2013).

Potential in Cancer Treatment

  • Related compounds have also shown promise in cancer treatment. For example, Brandes et al. (2020) synthesized derivatives from 3,5-dimethoxy-benzaldehyde, demonstrating cytotoxicity against human tumor cell lines, suggesting potential applications in cancer therapy (Brandes et al., 2020).

Photochemical Applications

  • Pişkin et al. (2020) researched the photochemical properties of benzothiazole derivatives, highlighting their potential use in photodynamic therapy for cancer treatment. These derivatives exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).

Synthesis of Other Medicinal Compounds

  • The synthesis of related compounds can lead to the development of various medicinal agents. For instance, Abdelgawad et al. (2020) synthesized novel benzodifuranyl and other derivatives from similar starting materials, revealing their potential as analgesic and anti-inflammatory agents (Abdelgawad et al., 2020).

Environmental and Industrial Applications

  • Additionally, compounds like 3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide might have applications in environmental and industrial processes. For example, research by Donnelly and Dagley (1980) on the oxidation of similar compounds by Pseudomonas putida suggests potential uses in bioremediation and organic synthesis (Donnelly & Dagley, 1980).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and any precautions that should be taken when handling it.


Future Directions

This could involve potential applications of the compound, or areas where further research is needed. It could also involve hypothesizing about the compound’s properties or reactivity based on its structure.


properties

IUPAC Name

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-10-5-6-14(25-4)15-16(10)26-18(19-15)21-20-17(22)11-7-12(23-2)9-13(8-11)24-3/h5-9H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQUBEYVYJACKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide

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